N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-13(10-4-2-1-3-5-10)18-11-6-12(16-8-15-11)19-9-14-7-17-19/h1-2,6-10H,3-5H2,(H,15,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYCOURTXPMHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various cancer cell lines.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Biochemical Pathways
It’s known that nitrogen–oxygen heterocyclic systems, such as 1,2,4-triazole derivatives, are of interest in the chemistry of energetic materials.
Pharmacokinetics
The introduction of the azoxy group into a molecule, a feature common in 1,2,4-triazole derivatives, can improve its oxygen balance and increase the enthalpy of formation.
Biological Activity
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)cyclohex-3-enecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and pyrimidine moiety, both known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy where enzyme inhibition can lead to apoptosis in malignant cells.
- Antimicrobial Activity : The presence of the triazole ring enhances the compound's ability to combat microbial infections by disrupting cellular processes in pathogens.
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Antifungal Activity
Research has shown that compounds containing the 1,2,4-triazole moiety demonstrate significant antifungal properties. For example, derivatives similar to this compound have been tested against Candida albicans and Aspergillus fumigatus, showing effective inhibition at low concentrations (MIC values ranging from 0.5 to 5 μg/mL) .
Antibacterial Activity
In vitro studies indicated that the compound exhibits potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported as low as 0.125 μg/mL for certain derivatives, outperforming traditional antibiotics like penicillin .
Anticancer Properties
A study highlighted the anticancer potential of triazole derivatives, including this compound. The compound was tested against various cancer cell lines including HCT116 (colon cancer) and T47D (breast cancer), showing IC50 values of 6.2 μM and 27.3 μM respectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Key findings include:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
- Triazole vs. Tetrazole: The target compound’s 1,2,4-triazole group is structurally distinct from the tetrazole in Compound 4i. Tetrazoles are often used as bioisosteres for carboxylic acids, while triazoles are more common in agrochemicals due to their hydrogen-bonding capacity and metabolic stability .
- Carboxamide vs. Coumarin: The cyclohexene carboxamide group in the target compound contrasts with the coumarin moiety in Compound 4i. Coumarin derivatives are associated with anticoagulant and fluorescent properties, whereas carboxamides may enhance membrane permeability .
- Amino Acid Derivatives: β-(1,2,4-triazol-1-yl)-L-alanine and its methyl ester analogs (e.g., methyl 2-(bis(Boc)amino)-3-triazolyl-propanoate) highlight the role of triazoles in amino acid metabolism, particularly as metabolites of fungicides like myclobutanil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
